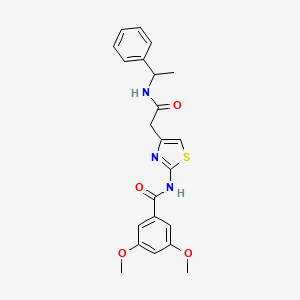

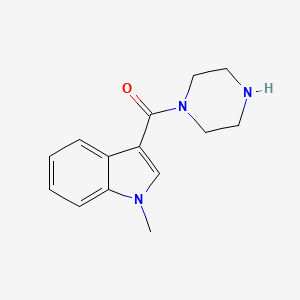

3,5-dimethoxy-N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxy groups would likely contribute electron density to the benzene ring, potentially activating it towards electrophilic aromatic substitution. The amide group could participate in hydrogen bonding, and the thiazole ring could contribute to the compound’s aromaticity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could allow for hydrogen bonding, which could increase the compound’s boiling point and solubility in polar solvents. The aromatic rings could contribute to the compound’s UV/Vis absorption spectrum .Applications De Recherche Scientifique

Synthesis and Characterization

Research in synthetic chemistry has led to the development of various analogues and derivatives of thiazolyl benzamides, focusing on their synthesis, characterization, and potential biological applications. For instance, studies have outlined methods for synthesizing ethyl (4-substituted phenoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, demonstrating anti-microbial activity and docking studies of newly synthesized analogues (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Another study highlighted the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Evaluation

Several studies have focused on the antimicrobial properties of thiazolyl benzamide derivatives. For example, the synthesis, characterization, antimicrobial evaluation, and docking studies of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides have been reported, indicating their potential as antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021). Another study on the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole from cyanuric chloride also emphasized their structural and antimicrobial studies, providing insights into their broad-spectrum antimicrobial activity (Padalkar, Gupta, Phatangare, Patil, Umape, & Sekar, 2014).

Biological Activity and Applications

The research into thiazolyl benzamides extends beyond antimicrobial activity, exploring their role in various biological applications. This includes the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Another study focused on the synthesis and activity of thiazole and thiazoline-based nonsteroidal anti-inflammatory drugs, revealing their potential as anti-inflammatory agents with specific concentration effectiveness (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target enzymes likeThrombin and Prostaglandin G/H synthase 2 . These enzymes play crucial roles in blood coagulation and inflammation respectively .

Mode of Action

Based on its structural similarity to other thiazole derivatives, it may interact with its targets by forming hydrogen bonds or hydrophobic interactions .

Biochemical Pathways

Thiazole derivatives are known to affect various biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The compound’s molecular weight (mw), alogp, hdon, hacc, ob (%), caco-2, bbb, dl, fasa-, tpsa, rbn, and hl values are provided . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

Thiazole derivatives are known to exhibit a wide range of biological activities, which could result in various molecular and cellular effects .

Propriétés

IUPAC Name |

3,5-dimethoxy-N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-14(15-7-5-4-6-8-15)23-20(26)11-17-13-30-22(24-17)25-21(27)16-9-18(28-2)12-19(10-16)29-3/h4-10,12-14H,11H2,1-3H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASTVIVQTQRZEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[2-(Trifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2699631.png)

![2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2699632.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2699637.png)

![1-[4-(4-{7-Chloro-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2699640.png)

![N-(5-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2699643.png)

![methyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2699646.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)

amine](/img/structure/B2699649.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2699651.png)